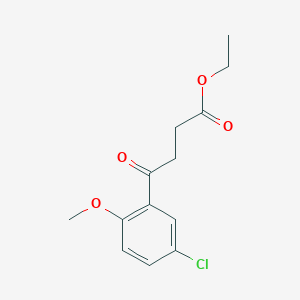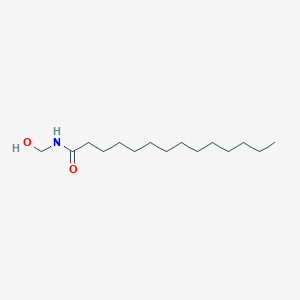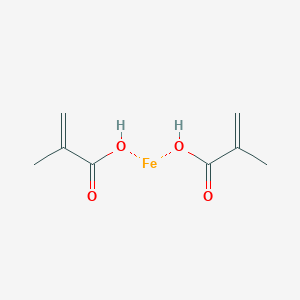
Iron methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Iron(3+) methacrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium methacrylate in an aqueous medium. The reaction typically proceeds as follows:
FeCl3+3NaO2CCH2CH3→Fe(O2CCH2CH3)3+3NaCl
The reaction is usually carried out at room temperature, and the product can be isolated by filtration and subsequent drying.
Industrial Production Methods
Industrial production of iron(3+) methacrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include recrystallization or solvent extraction to obtain high-purity iron(3+) methacrylate.
化学反応の分析
Types of Reactions
Iron(3+) methacrylate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under appropriate conditions.
Substitution Reactions: The methacrylate ligands can be substituted with other ligands, such as acetates or phosphates.
Polymerization Reactions: Iron(3+) methacrylate can act as a catalyst in the polymerization of methacrylate monomers.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride or hydrazine can be used to reduce iron(3+) to iron(2+).
Substitution Reagents: Acetic acid or phosphoric acid can facilitate ligand exchange reactions.
Polymerization Conditions: The compound can be used in radical polymerization reactions, often in the presence of initiators like azobisisobutyronitrile (AIBN).
Major Products
Reduced Iron Complexes: Iron(2+) methacrylate.
Substituted Complexes: Iron(3+) acetate or iron(3+) phosphate.
Polymers: Poly(methyl methacrylate) or copolymers with other vinyl monomers.
科学的研究の応用
Iron(3+) methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a catalyst in the polymerization of methacrylate monomers to produce high-performance polymers.
Materials Science: The compound is utilized in the synthesis of functional materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biomedical Engineering: Iron(3+) methacrylate-based hydrogels are explored for tissue engineering and drug delivery applications.
Environmental Science: The compound is investigated for its potential use in water purification and treatment processes.
作用機序
The mechanism by which iron(3+) methacrylate exerts its effects is primarily through its ability to coordinate with various ligands and participate in redox reactions. In polymerization reactions, iron(3+) methacrylate can generate radicals that initiate the polymerization process. The iron center can also facilitate electron transfer processes, making it an effective catalyst in various chemical reactions.
類似化合物との比較
Similar Compounds
- Iron(3+) acetate
- Iron(3+) phosphate
- Iron(3+) chloride
Comparison
Iron(3+) methacrylate is unique due to its methacrylate ligands, which impart specific reactivity and functionality. Compared to iron(3+) acetate and iron(3+) phosphate, iron(3+) methacrylate is more suitable for polymerization reactions due to the presence of the vinyl group in the methacrylate ligand. This makes it particularly valuable in the synthesis of methacrylate-based polymers and copolymers.
特性
CAS番号 |
94275-77-1 |
|---|---|
分子式 |
C12H18FeO6 |
分子量 |
314.11 g/mol |
IUPAC名 |
iron;2-methylprop-2-enoic acid |
InChI |
InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
InChIキー |
OPAZTINKEZESAA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+3] |
正規SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe] |
同義語 |
IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


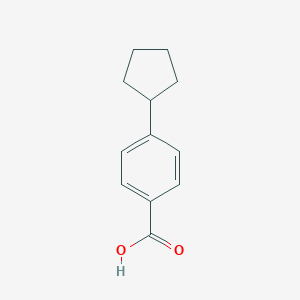
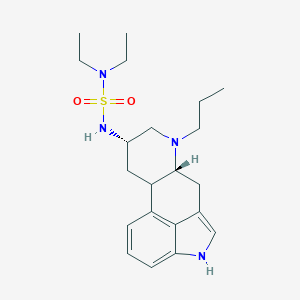

![(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one](/img/structure/B11393.png)
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
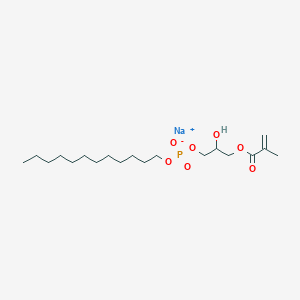
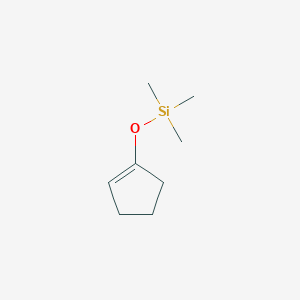
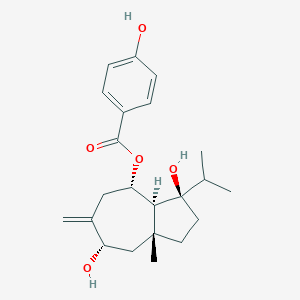
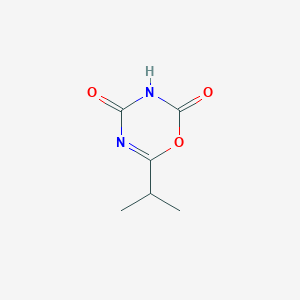
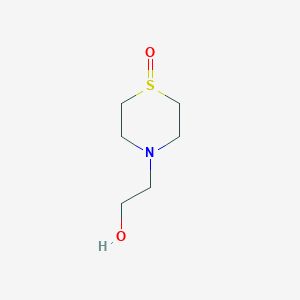
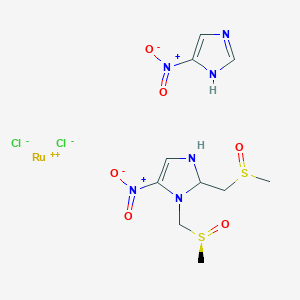
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
